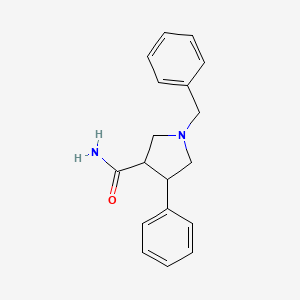

1-Benzyl-4-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-4-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-18(21)17-13-20(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCQBJHQQKBBMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereospecific Four-Step Synthesis via Aziridinium Ion Intermediate

A highly efficient and practical synthesis was reported by a Japanese research group (2009) in Organic Process Research & Development. This method is notable for its stereospecificity, regioselectivity, and scalability.

- (R)-Styrene oxide (commercially available)

- 3-(Benzylamino)propionitrile

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of aziridinium ion intermediate via stereospecific and regioselective chlorination | In situ generation, no intermediate purification | High regio- and stereoselectivity |

| 2 | Nitrile anion cyclization to form pyrrolidine ring | Base-mediated cyclization | Efficient ring closure |

| 3 | Through-process synthesis without purification of intermediates | Streamlined workflow | Avoids chromatography |

| 4 | Isolation of crystalline (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid | Crystallization | 84% overall yield from styrene oxide |

- No chromatography needed until final isolation

- Robust and reproducible

- Successfully scaled to pilot scale (17 kg output)

This method yields the carboxylic acid intermediate, which can be converted to the carboxamide derivative by standard amidation reactions.

Conversion of Carboxylic Acid to Carboxamide via Thionyl Chloride Activation

A patent (CN111484444A, 2020) details a synthetic route starting from 4-piperidinecarboxylic acid derivatives, which is relevant for preparing N-benzyl-4-piperidinecarboxamide, a close analog and precursor to the target compound.

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of 4-piperidinecarboxylic acid to methyl ester hydrochloride | Acid-catalyzed esterification | Prepares ester intermediate |

| 2 | Alkylation of methyl ester with benzyl group | Alkylation reaction | Introduces benzyl substituent |

| 3 | Hydrolysis of methyl ester to carboxylic acid | NaOH, reflux 1-3 h | Controlled hydrolysis |

| 4 | Conversion of carboxylic acid to acid chloride | Thionyl chloride, reflux 1-4 h | Monitored by TLC |

| 5 | Amidation by reaction with ammonia water | Ice bath, 0.5-2 h | Precipitates carboxamide solid |

This method emphasizes the use of thionyl chloride to activate the acid for amidation, yielding the N-benzyl-4-piperidinecarboxamide intermediate as a white solid after purification.

Synthesis of 1-Benzyl-4-piperidinecarbonitrile Intermediate

The same patent also describes dehydration of the carboxamide to nitrile, followed by reduction to aldehyde, steps useful for further functionalization toward the target compound.

| Step | Reaction | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| Dehydration | Carboxamide to nitrile | Thionyl chloride, reflux 5 h | 94% yield, yellow oil |

| Reduction | Nitrile to aldehyde | Standard reduction methods | Useful intermediate |

Parallel Amide Coupling Approaches

Other literature reports parallel synthesis approaches for related pyrrolidine carboxamides using activation of carboxylic acids with bis(pentafluorophenyl) carbonate and coupling with primary or secondary amines under mild conditions.

| Step | Reaction | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| Activation | Carboxylic acid to pentafluorophenyl ester | Triethylamine, BPC, acetonitrile, RT | Intermediate activated ester |

| Coupling | Reaction with amines | Room temperature, 12 h | 28-100% yields, high purity |

This method offers mild conditions and is suitable for library synthesis but is less specific to the target compound.

Comparative Summary of Preparation Routes

Research Findings and Notes

The aziridinium ion intermediate method is the most efficient and scalable route reported, providing high stereochemical control and avoiding chromatographic steps, which is advantageous for industrial synthesis.

The thionyl chloride activation method is classical and reliable for converting acids to amides but involves handling corrosive reagents and requires careful control of reaction conditions.

Parallel synthesis methods are valuable for analog development but less practical for large-scale production of a single compound.

No direct synthesis routes for the exact carboxamide 1-benzyl-4-phenylpyrrolidine-3-carboxamide were found that bypass the carboxylic acid intermediate, indicating amidation of the acid or acid chloride is the standard final step.

Chemical Reactions Analysis

1-Benzyl-4-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

1-Benzyl-3,6-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Key Features :

- Core Structure : Pyrazolo[3,4-b]pyridine (a fused heterocyclic system) instead of pyrrolidine.

- Substituents : Benzyl (1-position), 3,6-dimethyl (pyridine ring), and a 4-(3-methylpyrazolyl)phenyl carboxamide group.

- Molecular Weight : Higher (~447 g/mol) due to the pyrazolo-pyridine core and additional methyl/pyrazolyl groups.

However, the larger structure may reduce metabolic stability compared to the simpler pyrrolidine scaffold of the target compound. The 3-methylpyrazolyl group could enhance selectivity for kinase targets, a feature absent in the pyrrolidine derivative .

Benzyl 3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Key Features :

- Core Structure: Pyrrolidine with a hydroxymethyl group (4-position) and Boc-protected amino group (3-position).

- Functional Groups : tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

- Molecular Weight : ~406 g/mol (with Boc/Cbz groups).

Comparison: The presence of bulky Boc/Cbz groups increases steric hindrance, likely reducing membrane permeability compared to the target compound’s carboxamide. This compound serves as a synthetic intermediate, whereas the target’s carboxamide group is pharmacologically optimized for target engagement .

3-Pyrrolidinecarboxaldehyde,1-(phenylmethyl)

Key Features :

- Core Structure : Pyrrolidine with a benzyl group (1-position) and aldehyde (3-position).

- Molecular Weight : ~203 g/mol.

Comparison: The aldehyde group replaces the carboxamide, significantly altering reactivity. Aldehydes are electrophilic and prone to Schiff base formation, which may limit stability in biological systems. This compound is more suited as a synthetic precursor than a drug candidate .

Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Key Features :

- Core Structure: Fluorinated pyrrolidine with an amino group (3-position) and Cbz protection.

- Stereochemistry : Trans-configuration (3R,4R).

- Molecular Weight : ~294 g/mol.

The amino group (vs. carboxamide) provides a positive charge at physiological pH, which could improve solubility but reduce passive diffusion. The trans-stereochemistry may confer distinct conformational preferences compared to the racemic target compound .

1-Benzyl-3-methylpiperidin-4-one

Key Features :

- Core Structure: Piperidinone (6-membered ring with a ketone).

- Substituents : Benzyl (1-position) and methyl (3-position).

- Molecular Weight : ~231 g/mol.

Comparison: The piperidinone ring increases flexibility and introduces a ketone, a strong hydrogen-bond acceptor. The larger ring size may reduce binding specificity compared to the rigid pyrrolidine scaffold. The absence of a carboxamide limits hydrogen-bonding diversity, making it less versatile for target engagement .

Biological Activity

1-Benzyl-4-phenylpyrrolidine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and therapeutic potential.

Chemical Structure and Properties

1-Benzyl-4-phenylpyrrolidine-3-carboxamide belongs to the class of pyrrolidine derivatives. Its structure features a pyrrolidine ring substituted with benzyl and phenyl groups, which contribute to its hydrophobic properties and potential interactions with biological targets.

The biological activity of 1-benzyl-4-phenylpyrrolidine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxamide functional group plays a crucial role in hydrogen bonding, influencing the compound's binding affinity and specificity to biological macromolecules. The compound has been investigated for its potential as an inhibitor of aspartic proteases, which are critical in various physiological processes and disease states .

Antimalarial Activity

Research has highlighted the potential of 1-benzyl-4-phenylpyrrolidine-3-carboxamide derivatives as antimalarial agents. A study identified related compounds that exhibited significant activity against Plasmodium falciparum, with lead compounds showing EC50 values in the nanomolar range (46 nM for sensitive strains and 21 nM for resistant strains) and demonstrating efficacy in mouse models . The structure-activity relationship (SAR) indicated that specific substitutions on the aryl rings could enhance potency against malaria.

Neuropharmacological Effects

In addition to antimalarial properties, there is emerging evidence suggesting that derivatives of 1-benzyl-4-phenylpyrrolidine-3-carboxamide may possess neuropharmacological effects. Compounds within this class have been studied for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibitors targeting MAO-A and MAO-B have potential applications in treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of 1-benzyl-4-phenylpyrrolidine-3-carboxamide derivatives reveals that modifications to the benzyl and phenyl substituents significantly affect biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against Plasmodium |

| Hydrophobic groups | Enhanced binding affinity to targets |

| Aromatic substitutions | Variable tolerance affecting efficacy |

These findings suggest that careful design of substituents can optimize the therapeutic profile of these compounds.

Case Studies

Several studies have demonstrated the efficacy of 1-benzyl-4-phenylpyrrolidine-3-carboxamide derivatives in preclinical models:

- Antimalarial Efficacy : A study reported that a specific derivative exhibited significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, making it a promising candidate for further development in malaria treatment .

- Neuroprotective Potential : Research indicated that certain derivatives showed selective inhibition against MAO-A, suggesting their potential use in treating depression without significant cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.